An In-depth Technical Guide to the Chemical Properties and Physical Data of Hydrobenzoin
An In-depth Technical Guide to the Chemical Properties and Physical Data of Hydrobenzoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of hydrobenzoin, a vicinal diol with significant applications in stereoselective synthesis and pharmaceutical development. The document details the distinct characteristics of its stereoisomers—meso-hydrobenzoin, (R,R)-(-)-hydrobenzoin, and (S,S)-(+)-hydrobenzoin—and offers detailed experimental protocols for their synthesis, separation, and characterization.
Core Chemical and Physical Data
Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a C2-symmetric molecule that exists as a pair of enantiomers and a meso diastereomer.[1] These stereoisomers exhibit distinct physical properties, which are crucial for their application in asymmetric synthesis.[2] The quantitative data for each isomer are summarized in the tables below for clear comparison.
General Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white crystalline powder |
Stereoisomer-Specific Physical Data
| Isomer | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) |
| meso-Hydrobenzoin | 579-43-1 | 137-139 | N/A (achiral) |
| (R,R)-(+)-Hydrobenzoin | 52340-78-0 | 146-149 | +93° (c = 2.5 in ethanol) |
| (S,S)-(-)-Hydrobenzoin | 2325-10-2 | 148-150 | -94° (c = 2.5 in ethanol) |
Solubility Profile
| Isomer | Water | Ethanol | Chloroform |
| meso-Hydrobenzoin | Sparingly soluble | Soluble in hot ethanol | Soluble in hot chloroform |
| (R,R)-(+)-Hydrobenzoin | Sparingly soluble | Soluble | Soluble |
| (S,S)-(-)-Hydrobenzoin | Sparingly soluble | Soluble | Soluble |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of hydrobenzoin is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between the diastereomers of hydrobenzoin. The chemical shifts of the methine protons (CH-OH) and carbons are particularly informative. In an achiral solvent, the NMR spectra of the (R,R) and (S,S) enantiomers are identical. However, the meso isomer exhibits a distinct spectrum due to its different symmetry.
| Isomer | Solvent | ¹H NMR (δ, ppm) - Methine Protons | ¹³C NMR (δ, ppm) - Methine Carbons |
| meso-Hydrobenzoin | DMSO-d₆ | 4.58 | ~79 |
| (R,R)/(S,S)-Hydrobenzoin | CDCl₃ | ~4.7 | ~80 |
Experimental Protocols
Synthesis of meso-Hydrobenzoin via Reduction of Benzil
This protocol describes the diastereoselective reduction of benzil to meso-hydrobenzoin using sodium borohydride.
Materials:
-
Benzil
-
95% Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
Procedure:
-
In a suitable flask, dissolve 2.5 mmol of benzil in 4 mL of 95% ethanol with gentle swirling. Note that the benzil may not completely dissolve at this stage.[5]
-
Carefully add 2.5 mmol of sodium borohydride to the mixture. Use an additional 1 mL of 95% ethanol to wash any remaining powder into the flask.[5]
-
The reaction is exothermic and should be allowed to proceed for approximately 10 minutes, with occasional swirling. A color change from yellow to white indicates the progress of the reaction.[6][7]
-
To hydrolyze the intermediate borate ester, add 5 mL of water and gently heat the mixture to a boil.[5]
-
If the solution is not clear, it can be filtered through a cotton plug.[5]
-
Add more water until the solution becomes cloudy, up to a maximum of 10 mL, to induce crystallization.[5]
-
Allow the solution to cool to room temperature and then place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[5]
-
Collect the crystalline product by suction filtration and wash with a small amount of cold water.[5]
-
The product can be further purified by recrystallization from a mixture of ethanol and water.
Stereoselective Synthesis of (R,R)-Hydrobenzoin via Sharpless Asymmetric Dihydroxylation
This method provides a highly enantioselective route to (R,R)-hydrobenzoin from (E)-stilbene.
Materials:
-
(E)-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool it to 0 °C in an ice bath.[8]
-
Add AD-mix-β to the cooled solvent mixture with vigorous stirring.[8]
-
Add (E)-stilbene to the reaction mixture and continue to stir vigorously at 0 °C.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for an additional hour.[8]
-
Extract the mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer again with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[8]
-
Purify the crude (R,R)-hydrobenzoin by recrystallization.[8]
Resolution of Racemic Hydrobenzoin
This protocol outlines the classical method for separating a racemic mixture of hydrobenzoin into its enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Materials:
-
(±)-Hydrobenzoin
-
Chiral resolving agent (e.g., (R,R)-tartaric acid)
-
Suitable solvent for crystallization (e.g., methanol or ethanol)
-
Base (e.g., sodium hydroxide solution) for regeneration of the amine
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
React the racemic hydrobenzoin with an equimolar amount of the chiral resolving agent in a suitable solvent.[1]
-
The resulting diastereomeric salts, having different solubilities, can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution upon cooling.[1]
-
Collect the crystals of the desired diastereomeric salt by filtration.
-
Regenerate the enantiomerically enriched hydrobenzoin by treating the diastereomeric salt with a base to neutralize the resolving agent.
-
Extract the free hydrobenzoin into an organic solvent.
-
Wash, dry, and evaporate the organic solvent to yield the enantiomerically enriched hydrobenzoin.
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Sharpless asymmetric dihydroxylation, a key method for the stereoselective synthesis of hydrobenzoin enantiomers.
